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Molecular Structure and General Information

The provided search results confirm the basic molecular structure of 2-Ethoxypentane [1].

Chemical Formula: C₇H₁₆O

IUPAC Name: 2-Ethoxypentane
Molecular Weight: 116.20 g/mol

Structure: CH₃-CH₂-CH₂-CH(OCH₂CH₃)-CH₃

Proton NMR Spectral Prediction

The table below provides a detailed prediction of the ¹H NMR spectrum for 2-Ethoxypentane. The structure

results in five distinct proton environments. Chemical shifts (δ) are predicted in parts per million (ppm), and

splitting patterns are estimated using the n+1 rule [2].

Proton Group
Chemical Shift (δ, ppm) -
Prediction

Multiplicity
(Splitting)

Integration (Number of
Protons)

Hₐ (CH₃ of sec-

pentyl)

1.10 - 1.20 Doublet (d) 3H
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Proton Group
Chemical Shift (δ, ppm) -
Prediction

Multiplicity
(Splitting)

Integration (Number of
Protons)

Hբ (O-CH₂-CH₃) 1.10 - 1.20 Triplet (t) 3H

H₍ (CH₂ of pentyl) 1.20 - 1.50 Complex (m) 2H

Hₔ (CH₂ of

pentyl)

1.20 - 1.50 Complex (m) 2H

Hₕ (CH of pentyl) 3.30 - 3.50 Multiplet (m) 1H

Hᵢ (O-CH₂-CH₃) 3.30 - 3.50 Quartet (q) 2H

Experimental Protocol for Proton NMR Characterization

For researchers needing to acquire the NMR data, here is a standard protocol [2] [3]:

Sample Preparation: Dissolve ~10-20 mg of 2-Ethoxypentane in 0.5-0.7 mL of a deuterated solvent

(e.g., CDCl₃). The sample must be free of water and other protonated solvents to avoid interfering
signals.

Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire the ¹H NMR spectrum on
a suitable NMR spectrometer. A standard one-dimensional proton NMR experiment is sufficient.

Calibration: Reference the spectrum internally to the residual proton signal of the deuterated solvent.
For CDCl₃, this signal is at 7.26 ppm.

Data Analysis: Integrate the signals and measure coupling constants (J) in Hz. The key coupling to
observe is between the O-CH₂-CH₃ group, which will show a characteristic quartet and triplet due to

scalar (J) coupling [2].

Workflow for NMR Characterization

The following diagram outlines the logical workflow from sample preparation to structural confirmation

using NMR.
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Key Interpretation Principles

To effectively use the predicted data, keep these core NMR principles in mind [2]:

Chemical Shift Trends: Protons on electronegative atoms (like the O-CH₂- group) are deshielded
and appear downfield (higher ppm, 3.3-3.5 ppm). Protons in alkyl chains (CH₃, CH₂) are shielded
and appear upfield (lower ppm, 0.9-1.5 ppm).

The n+1 Rule: A proton coupled to 'n' equivalent adjacent protons will have its signal split into 'n+1'
peaks. This explains the characteristic triplet (t) of the O-CH₂-CH₃ methyl group (coupled to 2

protons) and the quartet (q) of its methylene group (coupled to 3 protons) [2].
Overlap of Signals: The predicted spectrum shows potential overlap of the methyl doublet and triplet

around 1.1-1.2 ppm, and of the methine and methylene quartets around 3.4 ppm, which is common in
such molecules.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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